1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-methoxybenzene)
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Overview
Description
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes a central phenylene group substituted with dimethyl and ethene groups, flanked by methoxybenzene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-methoxybenzene) typically involves a condensation reaction. One common method includes the reaction of 2,5-dimethyl-1,4-phenylenediamine with appropriate aldehydes or ketones under acidic conditions to form the ethene-2,1-diyl linkages. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethene linkages can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethane-2,1-diyl)]bis(4-methoxybenzene).
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-methoxybenzene) involves its interaction with specific molecular targets. The ethene-2,1-diyl linkages and methoxy groups play a crucial role in its reactivity and binding properties. The compound can participate in π-π stacking interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-hydroxybenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-chlorobenzene)
- 1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)
Uniqueness
1,1’-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-methoxybenzene) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure is essential .
Properties
CAS No. |
62253-85-4 |
---|---|
Molecular Formula |
C26H26O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1,4-bis[2-(4-methoxyphenyl)ethenyl]-2,5-dimethylbenzene |
InChI |
InChI=1S/C26H26O2/c1-19-17-24(12-6-22-9-15-26(28-4)16-10-22)20(2)18-23(19)11-5-21-7-13-25(27-3)14-8-21/h5-18H,1-4H3 |
InChI Key |
HZOKVKWYZOYLPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C=CC2=CC=C(C=C2)OC)C)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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